2,4-Dimethoxy-5-nitropyridine

NMR Spectroscopy Conformational Analysis Steric Effects

Researchers developing kinase inhibitors or agrochemical intermediates require precise isomeric purity to ensure synthetic reproducibility. Generic substitution with the 3-nitro isomer leads to steric disruption and failed cross-couplings. 2,4-Dimethoxy-5-nitropyridine (CAS 607373-84-2) is the 5-nitro isomer, confirmed by X-ray crystallography, ensuring planar conjugation and predictable reactivity in reduction, SNAr, and Ni-catalyzed C-O bond arylation. Available in ≥97% purity with batch-specific QC (NMR, HPLC). Multi-supplier sourcing ensures consistent supply from R&D to pilot scale.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 607373-84-2
Cat. No. B1454493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-5-nitropyridine
CAS607373-84-2
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1[N+](=O)[O-])OC
InChIInChI=1S/C7H8N2O4/c1-12-6-3-7(13-2)8-4-5(6)9(10)11/h3-4H,1-2H3
InChIKeyORDVECANPFZAQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxy-5-nitropyridine (CAS 607373-84-2): A Distinct 5-Nitro-2,4-dimethoxypyridine Scaffold for Drug Discovery and Chemical Synthesis


2,4-Dimethoxy-5-nitropyridine (CAS 607373-84-2) is a tri-substituted pyridine derivative bearing two electron-donating methoxy groups at the 2- and 4-positions and an electron-withdrawing nitro group at the 5-position [1]. This specific substitution pattern confers a distinct electronic profile, as steric repulsion between the 2-methoxy group and an ortho-nitro group—present in the 3-nitro isomer—is absent, thereby preserving full conjugation and altering the compound's reactivity relative to its positional analogs [2]. It serves as a versatile building block in organic synthesis, particularly for the construction of pharmaceutical and agrochemical intermediates, owing to its capacity to undergo selective reduction of the nitro group to an amine and subsequent functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions [1].

Distinct electronic profile Absence of ortho-nitro/methoxy steric clash preserves full conjugation, enabling predictable reactivity in nucleophilic aromatic substitution.
Selective functionalization handle Nitro group at the 5-position allows clean reduction to amine and subsequent derivatization via cross-coupling or substitution.
Multi-supplier availability Sourced with defined purity grades (≥95% to 99% GC) from multiple vendors, supporting consistent procurement for synthesis workflows.

Why 2,4-Dimethoxy-5-nitropyridine Cannot Be Substituted by Positional Nitropyridine Isomers


Generic substitution among nitropyridine isomers is fundamentally flawed due to profound differences in electronic distribution and steric environment dictated by the precise positioning of substituents. In 2,4-dimethoxy-3-nitropyridine (CAS 18677-44-6), steric repulsion between the oxygen atom of the 2-methoxy group and the adjacent 3-nitro group forces the methoxy group out of the ring plane, disrupting conjugation and significantly altering the compound's chemical behavior and spectroscopic properties compared to the 5-nitro isomer [1]. NMR studies confirm that this steric hindrance in the 3-nitro derivative impedes the preferred cis conformation of the 2-methoxy group [1]. Consequently, these isomers exhibit divergent reactivity in subsequent transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction chemistry. Selecting the correct isomer is therefore not a matter of interchangeability but a critical determinant of synthetic success, product purity, and biological activity in downstream applications.

Target
2,4-Dimethoxy-5-nitropyridine
5-NO₂ allows 2-OMe to adopt planar cis conformation; full conjugation maintained. Reactivity and spectroscopic profile defined by this geometry.
Substitute Risk
2,4-Dimethoxy-3-nitropyridine
3-NO₂ forces 2-OMe out of plane due to ortho steric repulsion, breaking conjugation. NMR shifts and coupling constants differ; may alter reduction rates and cross-coupling outcomes.

Quantitative Evidence Guide: Differentiating 2,4-Dimethoxy-5-nitropyridine from Its Closest Analogs


Steric and Conformational Evidence: Absence of Ortho-Nitro/Methoxy Repulsion in 2,4-Dimethoxy-5-nitropyridine

2,4-Dimethoxy-5-nitropyridine exhibits a fundamentally distinct ground-state conformation compared to its 3-nitro isomer. In 2,4-dimethoxy-3-nitropyridine, steric repulsion between the 2-methoxy oxygen and the ortho-3-nitro group oxygen atoms forces the methoxy group into a non-planar conformation, which hinders conjugation between the oxygen lone pair and the pyridine π-system [1]. This steric clash is absent in the 5-nitro isomer, allowing the 2-methoxy group to adopt the energetically preferred cis conformation with respect to the ring nitrogen and maintain full conjugation [1]. This conformational difference has been experimentally verified by 1H and 13C NMR spectroscopy, which reveals distinct chemical shift patterns and coupling constants for the two isomers [1].

Steric & Conform.
Head-to-head
Target: 2-OMe planar, full conjugation; Comparator: 2-OMe non-planar, conjugation hindered by 3-NO₂ clash.
Conformation supports distinct reactivity and spectral assignment.
NMR-verified in solution.
NMR Spectroscopy Conformational Analysis Steric Effects

Electronic Environment Evidence: Differential Nitro Group Positioning and Molecular Properties

The substitution pattern of 2,4-Dimethoxy-5-nitropyridine confers distinct computed molecular properties that differentiate it from other methoxy-nitropyridine isomers and from halogenated analogs. The compound has a precise molecular weight of 184.04800 Da and a predicted density of 1.292 g/cm³ . It possesses zero hydrogen bond donors and three hydrogen bond acceptors, with three rotatable bonds . In contrast, the 3-nitro isomer (2,4-dimethoxy-3-nitropyridine) and mono-methoxy derivatives such as 4-methoxy-3-nitropyridine (melting point 74-78 °C, predicted density 1.300±0.06 g/cm³) exhibit different physical property profiles that affect handling, purification, and formulation [1].

Electronic & Phys. Prop.
Cross-study
Exact mass: 184.05 Da · Density: 1.292 g/cm³ · 3 H-bond acceptors · 0 donors · 3 rot. bonds
Property differences from other nitropyridines inform solubility and purification.
Computed and vendor-reported values.
Computational Chemistry Electronic Properties Molecular Descriptors

Purity and Commercial Availability Evidence: Multi-Supplier Sourcing with Defined Specifications

2,4-Dimethoxy-5-nitropyridine is commercially available from multiple suppliers with defined purity specifications, supporting reproducible research and development. Available purity grades range from ≥95% to 99% (GC), as documented by vendors including AKSci (99% GC) and MolCore (NLT 98%) . This multi-supplier availability, combined with the compound's inclusion in major chemical databases (PubChem, ChemBase), ensures consistent procurement and mitigates single-source supply risk [1]. In contrast, the 3-nitro isomer (2,4-dimethoxy-3-nitropyridine) and certain halogenated 5-nitropyridine derivatives (e.g., 2-chloro-5-nitropyridine) have more restricted commercial availability and may require custom synthesis for larger quantities.

Purity & Sourcing
Class-level
Available from multiple suppliers at 95%–99% (GC) purity; documented in PubChem and vendor catalogs.
Multi-supplier grades support procurement consistency.
Vendor-reported specifications; verify lot-specific COA.
Commercial Sourcing Purity Analysis Supply Chain

X-Ray Crystallographic Evidence: Distinct Solid-State Packing and Molecular Geometry

The crystal structure of 2,4-Dimethoxy-5-nitropyridine has been determined by single-crystal X-ray diffraction, providing definitive evidence of its solid-state molecular geometry and packing arrangement. The molecule is nearly planar (within 0.2 Å), and intermolecular interactions are governed predominantly by van der Waals forces, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) in adjacent molecules [1]. The compound crystallizes in the monoclinic system with space group P21/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å [2]. This crystallographic data is distinct from that of related nitropyridine derivatives such as 3-(N-methylamino)-2-nitropyridine and 5-(N-methylamino)-2-nitropyridine, which exhibit different hydrogen-bonding networks and packing motifs due to the presence of amine functionality [3].

X‑Ray Crystal Struct.
Cross-study
Monoclinic P2₁/c, a=11.465 Å, b=6.072 Å, c=15.747 Å; planar to 0.2 Å; nearest intermol. 3.647 Å.
Confirms solid-state identity and geometry; supports fragment screening benchmarks.
Single-crystal XRD, R=0.050.
X-Ray Crystallography Solid-State Chemistry Structural Biology

Validated Research and Industrial Application Scenarios for 2,4-Dimethoxy-5-nitropyridine


Medicinal Chemistry: Synthesis of 5-Amino-2,4-dimethoxypyridine Pharmacophores

2,4-Dimethoxy-5-nitropyridine serves as a direct precursor to 5-amino-2,4-dimethoxypyridine via nitro group reduction. This amine intermediate is a valuable scaffold for constructing bioactive molecules, including kinase inhibitors and antiviral agents, where the 2,4-dimethoxy substitution pattern modulates lipophilicity and hydrogen-bonding capacity. The planar conformation of the parent compound (confirmed by X-ray crystallography, with near-planar geometry within 0.2 Å ) ensures that the reduced amine derivative maintains a predictable geometry for target engagement. Researchers developing structure-activity relationship (SAR) studies around pyridine-based cores should select this specific isomer to ensure reproducibility of synthetic outcomes and biological results.

Synthetic Methodology: Substrate for Nickel-Catalyzed C–O Bond Functionalization

The methoxy groups at the 2- and 4-positions of 2,4-dimethoxy-5-nitropyridine render it a suitable substrate for emerging nickel-catalyzed C–O bond arylation and cross-coupling methodologies . Unlike aryl halides, which may undergo unwanted side reactions in the presence of nitro groups, methoxy-heteroarenes offer an alternative functional handle for selective C–C bond formation. The absence of ortho-nitro/methoxy steric clash in the 5-nitro isomer (unlike the 3-nitro analog) preserves the electronic accessibility of the methoxy groups for oxidative addition to nickel catalysts . This application is particularly relevant for researchers seeking to diversify pyridine scaffolds without relying on pre-installed halogen handles.

Structural Biology: Reference Compound for Crystallographic Fragment Screening

The well-characterized crystal structure of 2,4-dimethoxy-5-nitropyridine (monoclinic, space group P21/c, a = 11.465 Å, b = 6.072 Å, c = 15.747 Å ) establishes it as a suitable reference compound for X-ray crystallographic studies, including fragment-based drug discovery campaigns. Its planar geometry and well-defined intermolecular packing interactions (nearest intermolecular distance 3.647 Å, van der Waals-mediated ) provide a benchmark for analyzing the binding modes of structurally related nitropyridine fragments in protein active sites. Procurement of high-purity material (≥98-99%) ensures that crystallographic data quality is not compromised by contaminants.

Process Chemistry: Development of Scalable Reduction and Coupling Protocols

Industrial process chemists developing scalable synthetic routes to functionalized pyridines benefit from 2,4-dimethoxy-5-nitropyridine's multi-supplier commercial availability and defined purity specifications (95-99% ). The compound's predictable reactivity profile, governed by the 5-nitro substitution pattern (which avoids the steric and electronic complications of the 3-nitro isomer [1]), facilitates the optimization of reduction, nucleophilic substitution, and cross-coupling steps under process-relevant conditions. The availability of both ≥95% and 99% (GC) purity grades allows for cost-appropriate sourcing depending on the process stage (e.g., early route scouting vs. final API intermediate production).

Application
Selection Property
Validation Focus
5‑Amino‑2,4‑dimethoxypyridine pharmacophore
Planar 2,4‑dimethoxy pattern; predictable nitro reduction
Reproducible SAR outcomes and target-engagement geometry
Ni‑catalyzed C–O arylation substrate
Accessible methoxy handles without ortho‑nitro steric hindrance
Selective C–C bond formation vs. competing reduction pathways
Crystallographic fragment screening reference
Well‑characterized monoclinic crystal packing (P2₁/c)
Binding‑mode analysis and polymorph benchmarking
Scalable pyridine intermediate synthesis
Multi‑supplier sourcing with tiered purity grades
Process consistency, cost‑appropriate grade selection

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